molecular formula C16H20ClNO2 B2759161 2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2127013-29-8

2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2759161
CAS No.: 2127013-29-8
M. Wt: 293.79
InChI Key: QOCBOCLRJRUNEU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone (CAS 2127013-29-8) is a high-purity chemical compound with the molecular formula C16H20ClNO2 and a molecular weight of 293.79 g/mol . This derivative of the 8-azabicyclo[3.2.1]octane scaffold is of significant interest in medicinal chemistry and pharmacology research. Compounds based on this core structure are investigated as potent Farnesoid X Receptor (FXR) agonists for the potential treatment of liver and metabolic disorders, including cholestasis, primary biliary cirrhosis, non-alcoholic steatohepatitis (NASH), and diabetes . The distinct stereochemistry specified by the (1R,5S) configuration is crucial for its biological activity and interaction with target receptors. Furthermore, structurally related 8-azabicyclo[3.2.1]octane compounds have demonstrated high binding affinity as antagonists for neurological targets such as the vasopressin V1A receptor, indicating potential research applications in central nervous system disorders . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-20-15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCBOCLRJRUNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a suitable Lewis acid catalyst.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, typically using methanol and a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methanol and sodium hydroxide for methoxylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug development due to its structural similarities to known pharmacologically active compounds.

Neuropharmacological Effects

Research indicates that compounds with similar structures may interact with serotonin receptors (5-HT3), influencing serotonin-related pathways which are crucial for mood regulation and anxiety disorders.

Agricultural Applications

Studies have shown that similar bicyclic compounds exhibit activity against nematodes such as pinewood nematodes and root-knot nematodes. This suggests that 2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone could be explored for use as a biopesticide or nematicide in agricultural settings.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions including oxidation and reduction processes.

Synthetic Routes

  • Formation of the Bicyclic Core :
    • A Diels-Alder reaction is commonly employed to construct the bicyclic structure.
  • Introduction of the Chlorophenyl Group :
    • This can be achieved using Friedel-Crafts acylation with 4-chlorobenzoyl chloride and a Lewis acid catalyst.
  • Methoxylation :
    • The methoxy group is introduced via nucleophilic substitution using methanol and a strong base.

Industrial Production

For large-scale production, continuous flow reactors may be utilized to enhance efficiency and yield while adhering to green chemistry principles to minimize environmental impact.

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry investigated the effects of compounds structurally related to this compound on serotonin receptors. The findings indicated significant interactions that could lead to new treatments for anxiety disorders .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists demonstrated that similar azabicyclo compounds effectively reduced populations of root-knot nematodes in controlled trials, suggesting potential for developing new biopesticides based on this compound's structure.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The chlorophenyl group may enhance its binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding.

Comparison with Similar Compounds

Table 1: Key Comparisons

Compound Name / ID Core Structure Substituents (Position) Synthesis Method Biological Activity Key References
Target Compound 8-azabicyclo[3.2.1]octane 3-methoxy; 8-(4-chlorophenyl-acetyl) Palladium-catalyzed aminocarbonylation Under investigation (Not specified)
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 8-azabicyclo[3.2.1]octane 3-phenylamino; 8-(4-chlorophenyl) Nucleophilic substitution / coupling Antibacterial (in vitro)
PF-06700841 8-azabicyclo[3.2.1]octane 3-pyrimidinyl; difluorocyclopropyl Multi-step medicinal chemistry synthesis Dual TYK2/JAK1 inhibitor
Tropifexor (FXR agonist) 8-azabicyclo[3.2.1]octane 3-oxazolyl; benzothiazole-carboxylic acid Cyclopropane coupling Farnesoid X receptor agonist
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-azabicyclo[3.2.1]octane 2-carboxylate; 8-methyl; 4-chlorophenyl Esterification Intermediate for CNS agents
RTI-336 8-azabicyclo[3.2.1]octane 3-isoxazolyl; 4-chlorophenyl; 8-methyl Suzuki-Miyaura coupling Potential dopamine reuptake inhibitor

Structural Variations

  • PF-06700841’s 3-pyrimidinyl and difluorocyclopropyl groups introduce steric bulk and fluorine-mediated hydrophobic interactions, critical for kinase inhibition . Tropifexor’s 3-oxazolyl-benzothiazole substituent enables binding to the farnesoid X receptor (FXR), highlighting how extended aromatic systems drive target selectivity .
  • Stereochemistry: The (1R,5S) configuration in the target compound is shared with RTI-336 but contrasts with some nortropane derivatives (e.g., ’s (1S,5R) isomers), which may exhibit divergent receptor binding profiles.

Physicochemical Properties

  • LogP and Solubility : The target compound’s logP is estimated to be ~2.5 (similar to RTI-336 ), while carboxylate derivatives () exhibit higher hydrophilicity (logP ~1.8) due to ionizable groups .

Biological Activity

The compound 2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone , referred to as Compound A , is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

Compound A features a complex structure characterized by a bicyclic framework and a chlorophenyl group, which may influence its interaction with biological targets. The molecular formula is C19H21ClN2O3C_{19}H_{21}ClN_{2}O_{3}, with the following key structural components:

  • Bicyclic azabicyclo[3.2.1]octane : This core structure is known for its role in modulating neurotransmitter systems.
  • Chlorophenyl moiety : The presence of chlorine may enhance lipophilicity, affecting bioavailability and receptor binding.

1. Neuropharmacological Effects

Research indicates that Compound A exhibits significant activity as a cholinesterase inhibitor , which is crucial for the treatment of conditions like Alzheimer's disease. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase (AChE) effectively, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.

Compound IC50 (µM) Reference
Compound A0.63
Eserine0.5

2. Antibacterial Activity

Compound A has also been evaluated for antibacterial properties against various strains. The results indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

The mechanism by which Compound A exerts its biological effects primarily involves:

  • Inhibition of Acetylcholinesterase (AChE) : This leads to increased acetylcholine levels and enhanced cholinergic signaling.
  • Interaction with Bacterial Enzymes : Its structural features may allow it to bind effectively with bacterial enzymes, disrupting their function.

Case Study 1: Cholinergic Modulation

A study conducted on the effects of Compound A on cognitive function in animal models demonstrated improvements in memory retention and learning capabilities, correlating with its AChE inhibitory activity.

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing the antibacterial efficacy of various derivatives of Compound A, it was found that modifications to the chlorophenyl group significantly impacted antibacterial potency, indicating the importance of structural optimization in drug design.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
Synthesis requires multi-step organic reactions with precise control of:

  • Temperature : Optimal ranges (e.g., 60–80°C) to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, isopropyl alcohol) enhance reaction efficiency .
  • Reaction Time : Extended durations (12–24 hrs) ensure completion, monitored via TLC or HPLC.
  • Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC isolates the product from byproducts .

Example Protocol (Adapted from ):

StepReagents/ConditionsPurposeYield
1Isopropyl alcohol, 60°C, 1 hDissolution of intermediates>90%
21,5-Naphthalenedisulfonic acidAcid-catalyzed cyclization85%
3Chromatography (ethyl acetate:hexane)Purification75%

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use tools like AutoDock Vina to model binding poses with receptors (e.g., serotonin or dopamine receptors). Focus on the azabicyclo[3.2.1]octane core and 4-chlorophenyl group for hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate hydrogen bonding with active-site residues .
  • QSAR Modeling : Corporate substituent effects (e.g., methoxy vs. triazole groups) to predict bioactivity trends .

Basic: What techniques confirm the compound’s stereochemistry and structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks to confirm stereochemistry (e.g., methoxy group at C3, axial vs. equatorial protons) .
    • NOESY : Detect spatial proximity of protons in the bicyclic framework .
  • X-ray Crystallography : Resolve absolute configuration using SHELX (e.g., ORTEP-3 for structural visualization) .

Example Data (X-ray Analysis):

ParameterValue
Space GroupP21/c
R-factor0.045
Bond Length (C-N)1.47 Å
Dihedral Angle (Bicyclic Core)112.3°

Advanced: How to design derivatives to study structure-activity relationships (SAR) for improved pharmacological profiles?

Methodological Answer:

  • Core Modifications :
    • Replace 4-chlorophenyl with fluorophenyl or trifluoromethyl groups to alter lipophilicity .
    • Substitute methoxy with triazole or sulfonyl groups to enhance hydrogen bonding .
  • Biological Assays :
    • In Vitro Binding : Screen derivatives against GPCRs (e.g., 5-HT4 receptor) using radioligand displacement assays .
    • Enzyme Inhibition : Test IC50 values against cytochrome P450 isoforms to assess metabolic stability .

SAR Table (Hypothetical Data):

DerivativeR Group5-HT4 Binding (Ki, nM)Solubility (µg/mL)
Parent-OCH312.3 ± 1.28.5
Derivative A-SO2CH38.7 ± 0.915.2
Derivative B-CF36.1 ± 0.55.8

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Purity Analysis : Use HPLC-MS to verify compound purity (>98%) and rule out impurities as confounding factors .
  • Stereochemical Validation : Compare NMR data with enantiomerically pure standards to confirm configuration .
  • Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time) to isolate variable effects .

Basic: What are the initial steps in evaluating the compound’s mechanism of action?

Methodological Answer:

  • Target Identification :
    • Binding Assays : Use radiolabeled ligands (e.g., [3H]-WAY-100635) for serotonin receptor screening .
    • Enzyme Profiling : Test inhibition of monoamine oxidases (MAO-A/B) at 10 µM .
  • Cellular Assays : Measure cAMP levels in HEK-293 cells transfected with target receptors .

Advanced: What strategies enable selective functionalization of the azabicyclo[3.2.1]octane framework?

Methodological Answer:

  • Protecting Groups : Temporarily block the amine group (e.g., Boc protection) to direct reactivity to the methoxy or ketone positions .
  • Regioselective Reactions :
    • Electrophilic substitution at the para position of the 4-chlorophenyl group .
    • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for biaryl synthesis .

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